
7-甲氧基喹啉-4-羧酸
描述
7-Methoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 7-Methoxyquinoline-4-carboxylic acid is1S/C11H9NO3/c1-15-7-2-3-8-9 (11 (13)14)4-5-12-10 (8)6-7/h2-6H,1H3, (H,13,14) . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
7-Methoxyquinoline-4-carboxylic acid has a molecular weight of 203.2 . It is a solid at room temperature and should be stored in a dry place .科学研究应用
神经活性氨基酸中的光敏前体
研究表明,类似于7-甲氧基喹啉-4-羧酸的化合物,如1-酰基-7-硝基吲哚烷,可作为羧酸的光敏前体,特别是在神经活性氨基酸的背景下。电子给予取代基,如甲氧基基团,已被发现显著提高光解效率,暗示了在生物活性化合物的控制释放和激活方面的潜在应用 (Papageorgiou & Corrie, 2000)。
天然存在和生物活性
喹啉-羧酸,与7-甲氧基喹啉-4-羧酸密切相关,已从麻黄属等天然来源中分离出来。这些化合物,包括6-甲氧基喹啉酮酸等变体,展示了多样的生物活性潜力,表明这些化合物在药用植物学和药物发现中的重要性 (Starratt & Caveney, 1996)。
神经调节作用
相关衍生物,如某些四氢异喹啉-3-羧酸,已显示对动物行为的影响,包括短暂增加运动活动。这些化合物中的一些在给药后已在大脑中检测到,并可能发挥生理作用,暗示了喹啉衍生物在神经化学和行为研究中的重要性 (Nakagawa et al., 1996)。
抗菌活性
对7-[(3 aS,7 aS)-3 a-氨基六氢吡喃[3,4-c]吡咯-2(3 H)-基]-8-甲氧基喹啉的研究表明,对呼吸道病原体具有强效抗菌活性。这说明了7-甲氧基喹啉-4-羧酸衍生物作为抗菌剂的潜力,特别是用于治疗呼吸道感染 (Odagiri et al., 2018)。
与金属离子的络合
已研究了7-甲氧基喹啉衍生物与金属离子形成络合物的能力,这影响了它们的分配系数。这一特性在理解这类化合物的作用机制方面具有重要意义,并对设计更有效的药物有着影响 (Bailey et al., 1984)。
构象分析用于治疗应用
已分析了7-甲氧基喹啉-3-羧酸衍生物的构象,以评估它们作为治疗剂的潜力,特别是在治疗艾滋病方面。了解这些化合物的构象特征对于开发能够有效结合特定靶点的药物至关重要 (Leal et al., 2005)。
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .
作用机制
Target of Action
Quinoline derivatives, a class of compounds to which 7-methoxyquinoline-4-carboxylic acid belongs, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse therapeutic activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific derivative and its molecular structure.
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological context.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
7-Methoxyquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit alkaline phosphatases, which are enzymes involved in dephosphorylation processes . The interaction between 7-Methoxyquinoline-4-carboxylic acid and these enzymes is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect various cellular processes that rely on dephosphorylation.
Cellular Effects
The effects of 7-Methoxyquinoline-4-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, 7-Methoxyquinoline-4-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 7-Methoxyquinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, 7-Methoxyquinoline-4-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 7-Methoxyquinoline-4-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methoxyquinoline-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 7-Methoxyquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-Methoxyquinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The metabolic pathways of 7-Methoxyquinoline-4-carboxylic acid can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of 7-Methoxyquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, 7-Methoxyquinoline-4-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 7-Methoxyquinoline-4-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 7-Methoxyquinoline-4-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
属性
IUPAC Name |
7-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMZHNQXKLXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816449-02-2 | |
| Record name | 7-methoxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)
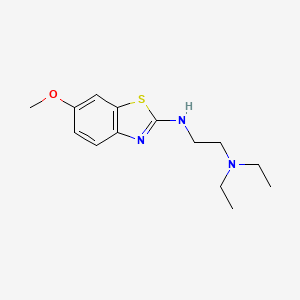
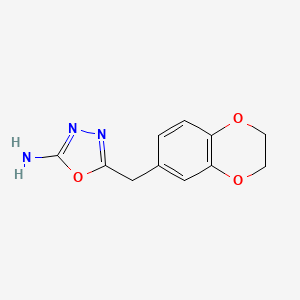
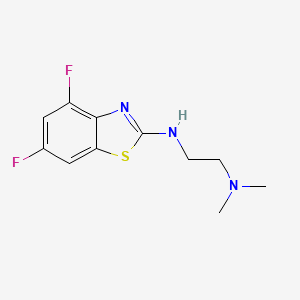

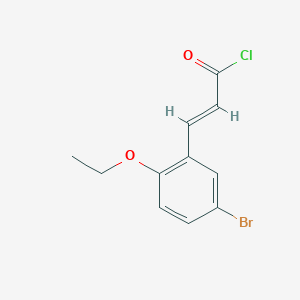
![5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1387466.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1387467.png)

![3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1387470.png)
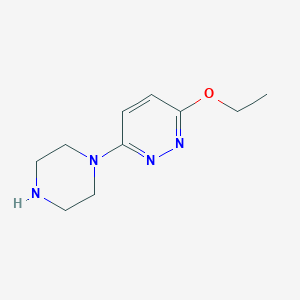
![7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1387472.png)
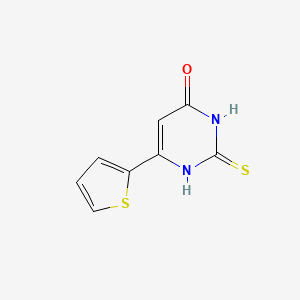
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)
